An In-depth Technical Guide to (2-Amino-4-methylpyrimidin-5-yl)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Amino-4-methylpyrimidin-5-yl)methanol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (2-Amino-4-methylpyrimidin-5-yl)methanol, a pivotal intermediate in both biochemical pathways and synthetic organic chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and significant applications of this versatile pyrimidine derivative.
Introduction: The Significance of a Thiamine Precursor
(2-Amino-4-methylpyrimidin-5-yl)methanol, also known by synonyms such as 4-Amino-5-hydroxymethyl-2-methylpyrimidine and Toxopyrimidine, is a substituted aminopyrimidine.[1] Its fundamental importance lies in its role as a direct precursor to thiamine (Vitamin B1) biosynthesis.[2][3] In this biological pathway, it is phosphorylated to form 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate (HMP-PP), a key intermediate that couples with a thiazole moiety to form thiamine phosphate.[3][4]
Beyond its biochemical significance, this compound serves as a valuable building block in medicinal chemistry. The pyrimidine scaffold is a common motif in a wide array of therapeutic agents. The presence of amino, methyl, and hydroxymethyl functional groups on (2-Amino-4-methylpyrimidin-5-yl)methanol offers multiple points for chemical modification, making it an attractive starting material for the synthesis of novel drug candidates, particularly in the development of kinase inhibitors for cancer therapy and in the agrochemical industry.[5][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of (2-Amino-4-methylpyrimidin-5-yl)methanol is essential for its effective use in research and synthesis.
General Properties
The fundamental properties of (2-Amino-4-methylpyrimidin-5-yl)methanol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 73-67-6 | [1] |
| Molecular Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol | [1] |
| Melting Point | 198 °C | [1] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Boiling Point (Predicted) | 326.0 ± 27.0 °C at 760 mmHg | [7][8] |
| Density (Predicted) | 1.285 ± 0.06 g/cm³ | [7] |
Solubility Profile
Based on the principles of "like dissolves like" and data from structurally similar amino alcohols and pyrimidines, a qualitative solubility profile can be inferred. The presence of the amino and hydroxyl groups facilitates hydrogen bonding, leading to good solubility in polar protic solvents.
| Solvent | Qualitative Solubility | Rationale |
| Water | High | The amino and hydroxyl groups form strong hydrogen bonds with water. |
| Methanol | High | Polar protic nature allows for effective solvation through hydrogen bonding. |
| Ethanol | High | Similar to methanol, its polarity and hydrogen bonding capacity suggest good solubility. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | A strong polar aprotic solvent capable of dissolving a wide range of polar compounds. |
| Acetone | Moderate | Its polarity should allow for moderate dissolution. |
| Dichloromethane | Low | Limited polarity makes it a poor solvent for this highly polar molecule. |
| Hexane | Low | The non-polar nature of hexane results in poor solubility. |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of (2-Amino-4-methylpyrimidin-5-yl)methanol. While a specific, verified spectrum for this exact compound is not publicly available, the following are expected characteristics based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Proton (C6-H): A singlet is expected in the aromatic region, likely around δ 7.5-8.0 ppm.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is anticipated around δ 4.5-5.0 ppm.
-
Methyl Protons (-CH₃): A sharp singlet is expected in the upfield region, typically around δ 2.3-2.6 ppm.
-
Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on the solvent and concentration, typically in the range of δ 5.0-7.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the position of which is also solvent and concentration-dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals for the pyrimidine ring carbons are expected in the range of δ 110-170 ppm. The carbon bearing the amino group (C4) and the carbon bearing the methyl group (C2) will be significantly affected by these substituents.
-
Hydroxymethyl Carbon (-CH₂OH): A signal is expected around δ 60-65 ppm.
-
Methyl Carbon (-CH₃): An upfield signal is anticipated around δ 20-25 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretching: A pair of bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.
-
C=N and C=C Stretching: Aromatic ring stretching vibrations are anticipated in the 1400-1650 cm⁻¹ region.
-
C-O Stretching: A strong band in the 1000-1200 cm⁻¹ region corresponding to the C-O bond of the primary alcohol.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 139.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z = 31) or the methyl group (-CH₃, m/z = 15).
Synthesis and Purification
The synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol is a critical process for its use in further applications. Several synthetic routes have been reported, often as part of the overall synthesis of thiamine.
Synthetic Pathway Overview
A common industrial synthesis involves the reaction of acetamidine with a suitably substituted three-carbon unit. One established pathway starts from β-alkoxypropionitriles, which are converted to an α-formyl derivative. This intermediate is then condensed with acetamidine to form the pyrimidine ring.
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]
- 3. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 4. Mechanistic studies on thiamin phosphate synthase: evidence for a dissociative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (4-Amino-2-methoxypyrimidin-5-yl)methanol [myskinrecipes.com]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6|ZaiQi Bio-Tech [chemzq.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]

